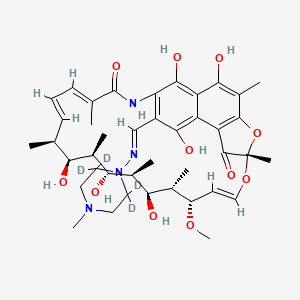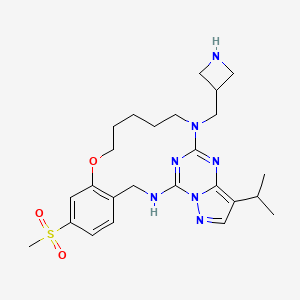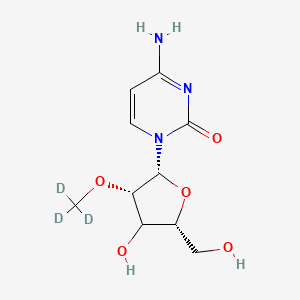
Laquinimod-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laquinimod-d5, also known as ABR-215062-d5, is a deuterium-labeled derivative of Laquinimod. Laquinimod is an orally available carboxamide derivative that acts as a potent immunomodulator. It is primarily studied for its potential to prevent neurodegeneration and inflammation in the central nervous system. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Laquinimod .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Laquinimod-d5 involves the incorporation of deuterium atoms into the Laquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. This typically includes optimizing reaction conditions, using high-purity deuterated reagents, and employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Laquinimod-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Laquinimod can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Laquinimod to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of Laquinimod, and substituted analogs. These products are often studied to understand the metabolic pathways and pharmacological properties of Laquinimod .
Scientific Research Applications
Laquinimod-d5 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Laquinimod. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation products of Laquinimod.
Biology: Employed in cellular and molecular biology studies to investigate the effects of Laquinimod on various cell types and signaling pathways.
Medicine: Utilized in pharmacological studies to understand the therapeutic potential of Laquinimod in treating multiple sclerosis and other neurodegenerative diseases.
Industry: Applied in the development of new immunomodulatory drugs and in the quality control of pharmaceutical formulations containing Laquinimod .
Mechanism of Action
Laquinimod-d5 exerts its effects through a multipronged immunomodulatory mechanism. It reduces the activation of astrocytic NF-κB, thereby preventing inflammation and neurodegeneration. Laquinimod also modulates the activity of dendritic cells and natural killer cells, enhancing their immunoregulatory functions. The molecular targets include NF-κB, CD155, and various cytokines and chemokines involved in immune responses .
Comparison with Similar Compounds
Laquinimod-d5 is structurally similar to other quinoline-3-carboxamide derivatives, such as Roquinimex (Linomide). this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Roquinimex (Linomide): Studied for its immunomodulatory effects but discontinued due to adverse events.
Fingolimod: Another oral immunomodulator used in the treatment of multiple sclerosis.
Teriflunomide: An immunomodulatory drug used for relapsing forms of multiple sclerosis
This compound’s uniqueness lies in its ability to provide insights into the metabolic and pharmacokinetic properties of Laquinimod, aiding in the development of safer and more effective therapeutic agents.
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3/i4D,5D,6D,8D,9D |
InChI Key |
GKWPCEFFIHSJOE-SPUMIAEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O)[2H])[2H] |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
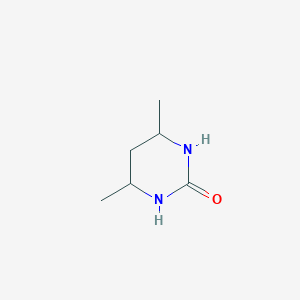
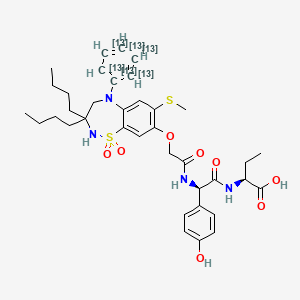


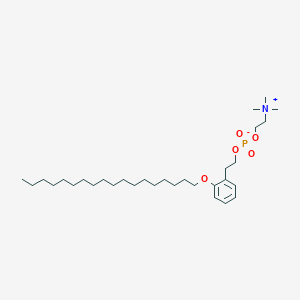
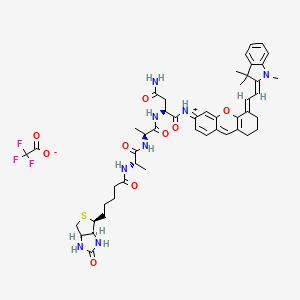

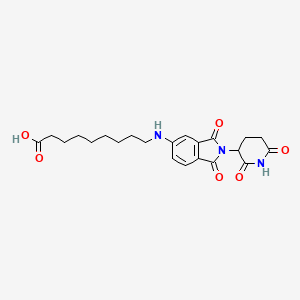
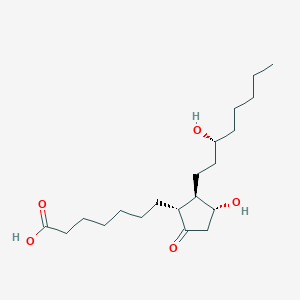
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
